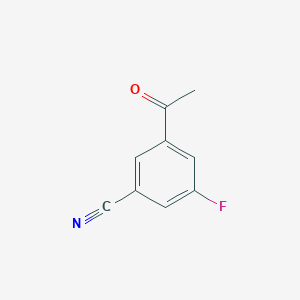
3-Acetyl-5-fluorobenzonitrile
概要
説明
2-シアノ-3,12-ジオキソオレアナン-1,9-ジエン-28-酸 (CDDO) は、さまざまな植物に見られる天然化合物であるオレアノール酸から合成されたトリテルペノイドです。 CDDOは、オレアノール酸の抗炎症作用を増強するために開発され、抗がん作用、抗炎症作用、抗酸化作用など、さまざまな治療用途において大きな可能性を示しています .
準備方法
合成経路と反応条件
CDDOは、一連の化学反応によってオレアノール酸から合成されます。合成には、C-2位へのシアノ基の導入と、C-3位およびC-12位へのジオキソ基の形成が含まれます。合成における主要なステップには、次のものがあります。
酸化: オレアノール酸は酸化されて3-オキソオレアノール酸を形成します。
シアノ化: その後、3-オキソオレアノール酸をシアノ化剤と反応させて、C-2位にシアノ基を導入します。
工業生産方法
CDDOの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、収率を最大化し、副生成物を最小限に抑えるために、効率的な触媒と反応条件を使用することが含まれます。 このプロセスは通常、温度、圧力、反応時間を厳密に管理して、バッチ反応器で行われ、製品の品質を常に確保します .
化学反応の分析
反応の種類
CDDOは、次のものを含むさまざまな種類の化学反応を起こします。
酸化: CDDOは、さらに酸化されて、追加の官能基を形成することができます。
還元: 還元反応は、ジオキソ基をヒドロキシル基に変えることができます。
一般的な試薬と条件
CDDOの反応で一般的に使用される試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
シアノ化剤: シアン化ブロムやシアン化ナトリウムなど
主要な生成物
CDDOの反応から生成される主な生成物には、官能基が修飾されたさまざまな誘導体が含まれます。 これらの誘導体は、生物活性を強化したり、変更したりすることができるため、さまざまな治療用途に役立ちます .
科学研究への応用
化学: CDDOとその誘導体は、他の複雑な分子の合成における中間体として使用されます。
生物学: CDDOは、炎症や酸化ストレスに関与するものを含む、さまざまな生物学的経路を調節することが示されています。
医学: CDDOは、がん細胞のアポトーシスを誘導することにより、抗がん剤としての可能性を示しています。また、抗炎症作用と抗酸化作用があり、糖尿病や腎臓病などの慢性疾患の治療に役立ちます。
科学的研究の応用
Chemistry: CDDO and its derivatives are used as intermediates in the synthesis of other complex molecules.
Biology: CDDO has been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.
Medicine: CDDO has demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, making it useful in the treatment of chronic diseases such as diabetes and kidney disease.
Industry: CDDO is used in the development of new pharmaceuticals and as a research tool in drug discovery
作用機序
CDDOは、複数のメカニズムによってその効果を発揮します。
Nrf2経路: CDDOは、核因子エリスロイド2関連因子2 (Nrf2) 経路を活性化し、抗酸化応答遺伝子の発現を上昇させます。これは、細胞を酸化ストレスから保護するのに役立ちます。
アポトーシスの誘導: CDDOは、内因性経路と外因性経路の両方を通じて、がん細胞のアポトーシスを誘導します。 .
抗炎症作用: CDDOは、プロ炎症性サイトカインの産生を阻害し、核因子κB (NF-κB) やその他の炎症性メディエーターの活性を調節することにより、炎症を軽減します
類似の化合物との比較
CDDOは、トリテルペノイドと呼ばれる化合物のクラスに属しています。類似の化合物には、次のものがあります。
CDDO-Me (バルドキソロロンメチル): 抗炎症作用と抗がん作用が強化されたCDDOのメチルエステル誘導体。
CDDO-Im (イミダゾリド誘導体): 可溶性とバイオアベイラビリティが向上した誘導体。
オレアノール酸: 抗炎症作用が弱いCDDOの天然の前駆体
CDDOは、強力な生物活性と治療用途の多様性によって際立っています。 複数のシグナル伝達経路を調節し、がん細胞のアポトーシスを誘導する能力は、薬物開発のための有望な候補となっています .
類似化合物との比較
CDDO is part of a class of compounds known as triterpenoids. Similar compounds include:
CDDO-Me (Bardoxolone Methyl): A methyl ester derivative of CDDO with enhanced anti-inflammatory and anti-cancer properties.
CDDO-Im (Imidazolide Derivative): A derivative with improved solubility and bioavailability.
Oleanolic Acid: The natural precursor of CDDO with weaker anti-inflammatory activity
CDDO stands out due to its potent biological activities and versatility in therapeutic applications. Its ability to modulate multiple signaling pathways and induce apoptosis in cancer cells makes it a promising candidate for drug development .
特性
CAS番号 |
105515-21-7 |
|---|---|
分子式 |
C9H6FNO |
分子量 |
163.15 g/mol |
IUPAC名 |
3-acetyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |
InChIキー |
NVTOIWPMCLKTFC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)F |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














